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Compound of Interest

Compound Name: Juvenimicin A2

Cat. No.: B15184055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) data to

confirm the structure of Juvenimicin A2, a macrolide antibiotic. By examining key correlations

in COSY, HSQC, and HMBC spectra, we can definitively establish its chemical architecture and

differentiate it from closely related analogues, such as Rosamicin (Juvenimicin A3). This guide

presents a detailed examination of the expected 2D NMR data for Juvenimicin A2, supported

by comparative data from its well-characterized analogue, Rosamicin.

Structural Confirmation of Juvenimicin A2 vs.
Rosamicin
Juvenimicin A2 is a member of the juvenimicin complex, a group of eight related macrolide

antibiotics.[1] The primary structural distinction between Juvenimicin A2 and the more widely

studied Rosamicin (also known as Juvenimicin A3) lies at the C6 position of the macrolactone

ring. In Juvenimicin A2, this position is substituted with a methyl group, whereas in Rosamicin,

it bears a formylmethyl group (-CH(CHO)CH3).[1] This seemingly minor difference has a

significant impact on the local electronic environment and, consequently, the 2D NMR spectral

data, providing a clear method for structural verification.

Comparative 2D NMR Data Analysis
The structural elucidation of complex natural products like Juvenimicin A2 relies heavily on a

suite of 2D NMR experiments. The most informative of these are:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically

through two or three bonds. This allows for the tracing of proton-proton spin systems within

the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the

carbons to which they are attached (one-bond C-H correlation).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two or three bonds, which is crucial for connecting different spin systems and

identifying quaternary carbons.

While a complete, published 2D NMR dataset specifically for Juvenimicin A2 is not readily

available in the public domain, its structure can be confidently confirmed by comparing the

expected spectral features with the known data for Rosamicin. The majority of the NMR signals

for both compounds will be nearly identical due to their shared macrocyclic core and sugar

moieties. The key differentiating signals will arise from the substituent at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the C6-Substituent of Juvenimicin A2
and Comparative Data for Rosamicin.
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Atom Juvenimicin A2 (Predicted)
Rosamicin (Experimental
Data)

C6 ~35-45 ppm ~50-60 ppm

H6 ~2.5-3.0 ppm (m) ~3.0-3.5 ppm (m)

C6-CH₃ ~15-20 ppm -

H of C6-CH₃ ~1.0-1.2 ppm (d) -

C of C6-CHO - ~200-205 ppm

H of C6-CHO - ~9.5-9.8 ppm (d)

C of C6-CH-CH₃ - ~45-55 ppm

H of C6-CH-CH₃ - ~2.5-3.0 ppm (m)

C of C6-CH-CH₃ - ~10-15 ppm

H of C6-CH-CH₃ - ~1.1-1.3 ppm (d)

Note: Predicted values for Juvenimicin A2 are based on typical chemical shifts for similar

structural motifs in macrolide antibiotics.

Key Differentiating 2D NMR Correlations:
In the HMBC spectrum of Juvenimicin A2, the following key correlations would be expected,

confirming the presence of the C6-methyl group:

A cross-peak between the protons of the C6-methyl group (~1.0-1.2 ppm) and C6 (~35-45

ppm).

A cross-peak between the protons of the C6-methyl group and C5 and C7.

A cross-peak between H6 (~2.5-3.0 ppm) and the carbon of the C6-methyl group (~15-20

ppm).

Conversely, in the HMBC spectrum of Rosamicin, one would observe:

Correlations from the aldehydic proton (~9.5-9.8 ppm) to the C6-CH-CH₃ carbon and C6.
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Correlations from the C6-CH-CH₃ proton to C6 and the aldehydic carbon.

Experimental Protocols for 2D NMR Analysis
The following are generalized experimental protocols for the acquisition of 2D NMR data for

macrolide antibiotics like Juvenimicin A2.

Sample Preparation:

Dissolve 5-10 mg of the purified macrolide antibiotic in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

NMR Instrumentation:

A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

¹H-¹H COSY:

Acquire a standard gradient-selected COSY (gCOSY) experiment.

Typical spectral widths are set to encompass all proton signals (e.g., 0-10 ppm).

Collect 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect

dimension (F1).

Apply a sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC:

Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the

expected range of carbon signals (e.g., 0-220 ppm).
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Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

Collect 2048 data points in F2 and 256 increments in F1.

¹H-¹³C HMBC:

Acquire a gradient-selected HMBC experiment.

Use the same spectral widths as in the HSQC experiment.

Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe

two- and three-bond correlations.

Collect 2048-4096 data points in F2 and 256-512 increments in F1.

Workflow for Structure Confirmation
The logical workflow for confirming the structure of Juvenimicin A2 using 2D NMR is outlined

below.
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Data Acquisition

Spectral Analysis

Structure Confirmation

Isolate and Purify
Juvenimicin A2

Prepare NMR Sample

Acquire 1D NMR
(¹H, ¹³C)

Acquire 2D NMR
(COSY, HSQC, HMBC)

Process and Assign
1D Spectra

Analyze COSY Spectrum
(Proton Spin Systems)

Analyze HSQC Spectrum
(Direct C-H Correlations)

Analyze HMBC Spectrum
(Long-Range C-H Correlations)

Identify Key Correlations
around C6

Compare Experimental Data
with Rosamicin Data

Confirm C6-Methyl Group
and Absence of Formyl Group

Assemble Full Structure
of Juvenimicin A2

Click to download full resolution via product page

Workflow for the 2D NMR-based structure confirmation of Juvenimicin A2.
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This systematic approach, combining high-resolution 2D NMR data with a comparative analysis

against a known analogue, provides a robust and definitive method for the structural

confirmation of Juvenimicin A2, a crucial step in its further investigation for drug development

and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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